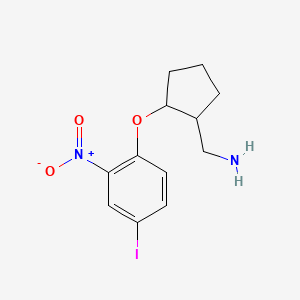

(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine

Description

(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine is a cyclopentane derivative featuring a methanamine group (-CH2NH2) attached to a cyclopentyl ring substituted with a phenoxy group. The phenoxy substituent carries an iodine atom at the 4-position and a nitro group (-NO2) at the 2-position.

Properties

Molecular Formula |

C12H15IN2O3 |

|---|---|

Molecular Weight |

362.16 g/mol |

IUPAC Name |

[2-(4-iodo-2-nitrophenoxy)cyclopentyl]methanamine |

InChI |

InChI=1S/C12H15IN2O3/c13-9-4-5-12(10(6-9)15(16)17)18-11-3-1-2-8(11)7-14/h4-6,8,11H,1-3,7,14H2 |

InChI Key |

UBCVIEKZGBQFNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)OC2=C(C=C(C=C2)I)[N+](=O)[O-])CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Iodination: The substitution of a hydrogen atom with an iodine atom on the aromatic ring.

Cyclopentylation: The attachment of a cyclopentyl group to the aromatic ring.

Methanamine Introduction:

Industrial Production Methods

Industrial production methods for (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the iodo group can yield various substituted derivatives.

Scientific Research Applications

(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodo group may facilitate binding to certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Halogen and Nitro Group Positioning

- (2-(4-Chloro-2-nitrophenoxy)cyclopentyl)methanamine Replacing iodine with chlorine at the 4-position reduces molecular weight and polarizability. However, the lower electronegativity of chlorine compared to iodine may reduce stability in oxidative environments .

- (2-Iodo-4-nitrophenyl)methanamine This phenyl analog lacks the cyclopentyl-phenoxy bridge, directly attaching the methanamine group to a nitro- and iodine-substituted benzene ring.

b) Methoxy vs. Nitro Groups

- 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)

Replacing the nitro group with methoxy (-OCH3) at the 2-position increases electron density on the aromatic ring, altering receptor-binding profiles. 25I-NBOMe is a potent serotonin receptor agonist due to its methoxybenzyl group, whereas the nitro group in the target compound may confer distinct metabolic or toxicological properties .

Cyclopentyl vs. Other Ring Systems

a) [1-(4-Chlorophenyl)cyclopentyl]methanamine

This compound substitutes the phenoxy group with a 4-chlorophenyl ring directly attached to the cyclopentane. The lack of an oxygen bridge reduces polarity and may decrease solubility in polar solvents. The chloro substituent offers moderate electron-withdrawing effects compared to nitro, influencing stability and reactivity .

b) Phenethylamine Derivatives (e.g., 2C-I)

Phenethylamines like 2C-I (4-iodo-2,5-dimethoxyphenethylamine) share the 4-iodo substitution but lack the cyclopentyl-methanamine scaffold. The linear ethylamine chain in 2C-I enhances flexibility, improving receptor fit, while the rigid cyclopentyl group in the target compound may restrict conformational freedom .

Stability and Reactivity

Cyclopentylamine derivatives exhibit unique bond dissociation energies (BDEs). For example, the N–C bond in cyclopentylamine (CPA) breaks at 5.7 eV, lower than in tert-butylamine (8.3 eV) due to ring strain . The target compound’s nitro and iodo groups may further modulate BDEs:

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on standard atomic weights.

Research Findings and Implications

- Biological Activity: While the target compound’s bioactivity is underexplored, analogs like 25I-NBOMe demonstrate that iodine and methanamine groups enhance receptor binding. The nitro group may introduce toxicity risks, as seen in nitrophenolic herbicides .

- Applications: Potential use in agrochemicals (similar to metconazole intermediates ) or as a radioligand precursor (e.g., iodinated PET tracers ).

Biological Activity

(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclopentyl group linked to a 4-iodo-2-nitrophenoxy moiety, which is expected to influence its biological properties. The presence of the iodine atom can enhance lipophilicity, potentially improving membrane permeability and biological activity.

Anticancer Properties

Research indicates that derivatives of compounds similar to (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine exhibit significant anticancer properties. For instance, compounds with similar structural features have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| OXS003976 | AML Cell Lines | 0.62 |

| 1,2,4-Oxadiazole Derivatives | MCF-7 | 0.15 |

| Doxorubicin | MCF-7 | 0.12 |

These findings suggest that modifications in the chemical structure can lead to enhanced cytotoxicity against cancer cells, indicating that (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine may also possess similar properties.

The proposed mechanism of action for compounds in this class often involves the induction of apoptosis and differentiation in cancer cells. For example, OXS003976 was found to upregulate CD11b expression and induce morphological changes consistent with differentiation in acute myeloid leukemia (AML) cells . This suggests that (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine may similarly affect cellular pathways involved in cell proliferation and survival.

Inhibition Studies

In addition to anticancer activity, the compound's potential as an enzyme inhibitor has been explored. Studies on structural analogs have demonstrated inhibition of key enzymes involved in cancer metabolism and cell signaling pathways, such as PqsD in Pseudomonas aeruginosa, which is crucial for virulence and biofilm formation . This highlights the compound's potential utility in treating infections alongside its anticancer applications.

Case Studies

- Acute Myeloid Leukemia Differentiation

- Cytotoxicity Against Breast Cancer

- Antimicrobial Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.